
N-(5-bromo-2-pyridinyl)-5-ethyl-3-thiophenecarboxamide
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-5-ethyl-3-thiophenecarboxamide, also known as BPTC, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase B-Raf, which is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway plays a crucial role in cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer cells. Therefore, BPTC has been extensively studied as a potential therapeutic agent for cancer treatment.
Mecanismo De Acción
N-(5-bromo-2-pyridinyl)-5-ethyl-3-thiophenecarboxamide selectively inhibits the activity of B-Raf by binding to its ATP-binding site. B-Raf is a serine/threonine kinase that is activated by upstream signaling molecules, such as Ras and Raf-1. Once activated, B-Raf phosphorylates and activates downstream effectors, such as MEK and ERK, which regulate cell proliferation, differentiation, and survival. Inhibition of B-Raf by this compound blocks the activation of the MAPK pathway and leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in vitro and in vivo. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the MAPK pathway. This compound also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromo-2-pyridinyl)-5-ethyl-3-thiophenecarboxamide is a potent and selective inhibitor of B-Raf, which makes it a valuable tool for studying the role of the MAPK pathway in cancer development and progression. It has been extensively used in vitro and in vivo to investigate the antitumor activity of B-Raf inhibitors. However, this compound has some limitations in lab experiments. It has poor solubility in water, which makes it difficult to use in some assays. In addition, this compound has a short half-life in vivo, which limits its efficacy as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on N-(5-bromo-2-pyridinyl)-5-ethyl-3-thiophenecarboxamide. One direction is to develop more potent and selective B-Raf inhibitors with better pharmacokinetic properties. Another direction is to investigate the role of B-Raf inhibitors in combination with other chemotherapeutic agents for the treatment of cancer. Moreover, this compound can be used as a tool to study the mechanism of action of other kinase inhibitors and to identify new targets in the MAPK pathway. Finally, this compound can be used to investigate the role of the MAPK pathway in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-5-ethyl-3-thiophenecarboxamide has been extensively used in scientific research to investigate the role of the MAPK pathway in cancer development and progression. It has been shown to inhibit the growth of a wide range of cancer cell lines, including melanoma, colon, lung, and pancreatic cancer cells. This compound has also been used to study the mechanism of action of other kinase inhibitors, such as vemurafenib and dabrafenib, which are used for the treatment of melanoma.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-5-ethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-2-10-5-8(7-17-10)12(16)15-11-4-3-9(13)6-14-11/h3-7H,2H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZPSCGOXUTADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



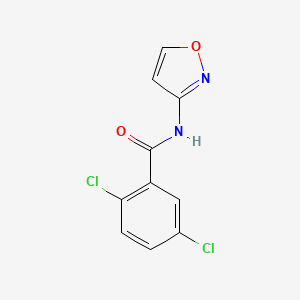
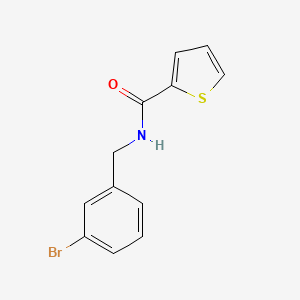
![1-(2-furylmethyl)-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}piperidine-3-carboxamide](/img/structure/B4432790.png)
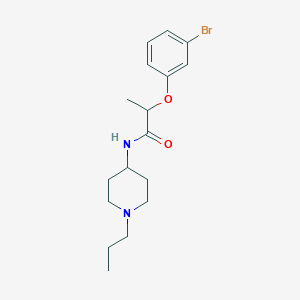
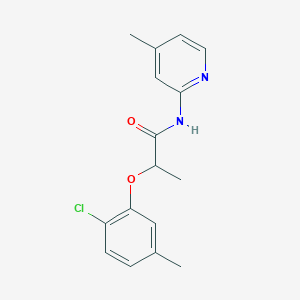
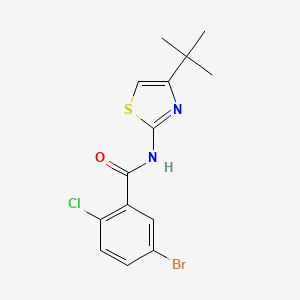


![2-{4-[(2,4-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4432820.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4432836.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4432841.png)
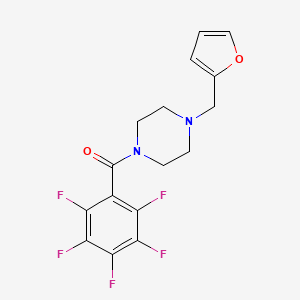
![5-methyl-N-[4-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4432845.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylbenzoyl)piperazine](/img/structure/B4432853.png)